Anabasamine

Overview

Description

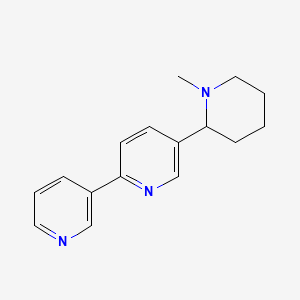

Anabasamine is an alkaloid compound with the molecular formula C16H19N3 and a molecular weight of 253.35 g/mol . It is derived from the aerial part of the Anabasis aphylla L. plant . It is structurally similar to nicotine .

Synthesis Analysis

The synthesis of Anabasamine has been confirmed experimentally through the production of 2,3′-bipyridyl-5-carboxylic acid by the oxidation of the base . A ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .Molecular Structure Analysis

The structure of Anabasamine has been proposed as 5-(N-methyl-2′-piperidyl)-2,3′-bipyridyl based on UV, IR, NMR, and mass spectroscopic data .Chemical Reactions Analysis

Alkaloids extraction was carried out using polar and apolar solvents . Forty-nine compounds belonging to 16 families were identified .Physical And Chemical Properties Analysis

Anabasamine is a powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Scientific Research Applications

Pharmacological Properties

Anabasamine has been found to have several pharmacological properties. It has a hypothermal action, enhances the effect of aminazine (chloropromazine) and hypnotics, possesses a central myorelaxant effect and pronounced analgesic activity, and enhances the similar property of morphine 2- to 12-fold .

Sedative Properties

Anabasamine has sedative properties. It can be used to calm patients or to make them sleep .

Hypotensive Properties

Anabasamine has hypotensive actions. This means it can be used to lower blood pressure .

Ganglioblocking Properties

Anabasamine has ganglioblocking actions. This means it can block the transmission of nerve impulses in the autonomic ganglia .

Muscle Relaxant

Anabasamine lowers the tonus of the smooth musculature. This means it can be used as a muscle relaxant .

Cardiac Rhythm Retardation

Anabasamine retards the cardiac rhythm. This means it can be used to slow down the heart rate .

Inhibition of Acetylcholine Esterase

Anabasamine is known to inhibit acetylcholine esterase . This means it can be used in the treatment of diseases like Alzheimer’s, where there is a deficiency of acetylcholine.

Anti-inflammatory Activity

Anabasamine exhibits anti-inflammatory activity . This means it can be used to reduce inflammation in various conditions.

Mechanism of Action

Target of Action

Anabasamine, also known as RAC-ANABASAMINE, primarily targets the nicotinic acetylcholine receptors in both the peripheral and central nervous system . It has a higher binding affinity for receptors in the brain with an α7 subunit, as well as skeletal muscle receptors .

Mode of Action

The iminium form of anabasamine binds to most nicotinic acetylcholine receptors in the nervous system . This binding causes the depolarization of neurons , and induces the release of both dopamine and norepinephrine .

Biochemical Pathways

Anabasamine acts as an agonist on most nicotinic acetylcholine receptors, affecting the neurotransmitter pathways in the nervous system . The binding of anabasamine to these receptors triggers a series of biochemical reactions that lead to the release of dopamine and norepinephrine .

Pharmacokinetics

It is known that the compound has a lethal dose (ld50) of 159 mg/kg in mice . More research is needed to fully understand the ADME properties of anabasamine and their impact on its bioavailability.

Result of Action

The action of anabasamine results in several biological effects. It enhances the effect of aminazine [chloropromazine] and hypnotics, possesses a central myorelaxant effect and pronounced analgesic activity, and enhances the similar property of morphine 2- to 12-fold . It also has sedative, hypotensive, and ganglioblocking actions .

Action Environment

The action of anabasamine can be influenced by various environmental factors. For instance, it has been suggested that host genotype and environmental variables can modulate the effect of anabasamine on infection . .

properties

IUPAC Name |

5-(1-methylpiperidin-2-yl)-2-pyridin-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3/c1-19-10-3-2-6-16(19)14-7-8-15(18-12-14)13-5-4-9-17-11-13/h4-5,7-9,11-12,16H,2-3,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRDBHMKTWECOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1C2=CN=C(C=C2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942578 | |

| Record name | 5-(1-Methylpiperidin-2-yl)-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Anabasamine | |

CAS RN |

20410-87-1 | |

| Record name | Anabasamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20410-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anabasamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020410871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(1-Methylpiperidin-2-yl)-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANABASAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65LB65490V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

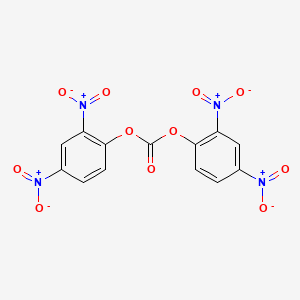

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Anabasamine?

A1: Anabasamine is an alkaloid found in plants like Anabasis aphylla. It primarily acts as a nicotinic acetylcholine receptor agonist. [, , ] While its full pharmacological profile is still under investigation, early studies suggest it might possess anti-alcoholic properties by influencing ethanol metabolism and central nervous system excitation. []

Q2: Can you describe the structure of Anabasamine and provide its molecular formula and weight?

A2: Anabasamine possesses a pyridine ring structure linked to a piperidine ring. Its molecular formula is C10H14N2, and its molecular weight is 162.23 g/mol. [, ]

Q3: What research has been done on the biosynthesis of Anabasamine?

A3: Studies indicate that Anabasamine biosynthesis in Anabasis aphylla involves lysine, aspartic acid, methionine, acetate, and cadaverine. These precursors contribute to forming the piperidine and pyridine rings characteristic of Anabasamine and related alkaloids like anabasine, lupinine, and aphylline. []

Q4: Are there any studies investigating the in vivo effects of Anabasamine?

A4: Research on mice showed that Anabasamine, at specific doses, can reduce ethanol-induced locomotor excitation and potentially shorten the duration of ethanol anesthesia. This suggests possible anti-alcoholic effects, although further research is needed to understand the underlying mechanisms and potential applications. []

Q5: Has Anabasamine been found in other plant species besides Anabasis aphylla?

A5: Yes, a recent study utilizing High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) detected Anabasamine in Pratia begonifolia (Wall.) Lindl., a plant traditionally used for treating kidney stones. This finding suggests a broader distribution of Anabasamine in the plant kingdom and warrants further investigation into its potential medicinal properties. []

Q6: Have any synthetic routes been developed for Anabasamine?

A6: Yes, researchers have successfully synthesized (±)-Anabasamine using a novel approach involving the regioselective ring-opening of lactones like δ-valerolactone and γ-butyrolactone with aryllithium reagents. This method provides a more efficient way to produce Anabasamine and related compounds for further study. [, ]

Q7: Are there known analytical methods to quantify Anabasamine?

A7: Researchers have utilized techniques like thin-layer chromatography and chromatopotentiometry to quantify Anabasamine. [, ] These methods are crucial for standardizing Anabasamine concentrations in research and potential pharmaceutical applications.

Q8: What are the potential applications of Anabasamine in medicinal chemistry?

A8: While still in early research stages, Anabasamine's activity as a nicotinic acetylcholine receptor agonist makes it a potential target for developing novel therapeutic agents. Its potential anti-alcoholic properties also warrant further investigation for therapeutic applications. [, ]

Q9: What is the current understanding of the Structure-Activity Relationship (SAR) of Anabasamine?

A9: Although limited information is available specifically on Anabasamine's SAR, its structural similarity to other alkaloids like Anabasine and Nicotine provides some insights. Modifications to the pyridine and piperidine rings, particularly concerning nitrogen atom substitution, are likely to influence its binding affinity to nicotinic acetylcholine receptors and thus its pharmacological activity. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Perfluorophenyl 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate](/img/structure/B1667293.png)